molecular formula C7H13NO2 B2409230 (4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol CAS No. 2260931-29-9

(4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol

Cat. No. B2409230
CAS RN: 2260931-29-9
M. Wt: 143.186
InChI Key: ZJEYRZCVGJBGHK-UHFFFAOYSA-N
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Description

“(4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol” is a chemical compound with the molecular weight of 157.21 . The IUPAC name for this compound is (4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO2/c1-6(2)8(9)3-7(4-8,5-10)11-6/h10H,3-5,9H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Structural Properties

  • The compound 2-Oxabicyclo[2.1.1]hexane, related to the queried chemical, has been synthesized from 3-hydroxycyclobutanemethanol, showing potential in the study of cycloaddition and rearrangement processes (Kirmse & Mrotzeck, 1988).

Catalytic Applications

  • Heteropoly acid catalysis was used to synthesize 3-oxabicyclo[3.3.1]non-7-ene derivatives, indicating the usefulness of oxabicyclic compounds in organic synthesis and potentially in developing environmentally friendly methods (Anjibabu et al., 2013).

Alkaloid-Type Compound Synthesis

  • N-Allyl 3-endo-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid, a related compound, was synthesized and used in a multicomponent reaction, highlighting the role of these compounds in creating natural product-like compounds with alkaloid frameworks (Sonaglia et al., 2012).

Ligand Development for Receptors

  • (1-Benzylpiperazin-2-yl)methanols, structurally related, were synthesized from (S)-serine, demonstrating the potential of bicyclic compounds in developing ligands for central nervous system receptors (Beduerftig et al., 2001).

Photochemistry and Rearrangement Studies

  • Research into the photochemistry of 1-phenyl-4,4,5-trimethyl-3-oxabicyclo[3.1.0]hexan-2-one, a similar compound, sheds light on the intricate photochemical reactions and rearrangements that such bicyclic compounds can undergo (Noort & Cerfontain, 1979).

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Pharmacokinetics

Its molecular weight (128.17) suggests that it could be well-absorbed in the body . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of (4-amino-3-methyl-2-oxabicyclo[211]hexan-1-yl)methanol is currently unavailable .

properties

IUPAC Name

(4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-7(8)2-6(3-7,4-9)10-5/h5,9H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEYRZCVGJBGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(CC(C2)(O1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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